Product packaging for 5-(3-Methoxyphenylthio)pentan-2-ol(Cat. No.:)

5-(3-Methoxyphenylthio)pentan-2-ol

Cat. No.: B14138833
M. Wt: 226.34 g/mol
InChI Key: QVOQQXMWAWESBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Product Overview Hoffman Fine Chemicals supplies 5-(3-Methoxyphenylthio)pentan-2-ol, a high-purity chemical reagent for research applications. This compound is provided as a yellow to colorless liquid and should be stored sealed and dry in a refrigerator (2 to 8 °C) to maintain stability . Chemical Identifiers • CAS RN: 1839529-85-9 • Molecular Formula: C 12 H 18 O 2 S • Molecular Weight: 226.33 g/mol Note on Research Applications While the specific research applications and mechanism of action for this compound are not detailed in the available literature, structurally related compounds featuring methoxyphenylthio groups and alcohol moieties have been investigated as potential therapeutic agents for cardiovascular diseases. Some related compounds function as dual-acting agents that stabilize ryanodine receptor 2 (RyR2) to prevent pathological calcium leak and activate SERCA2a to enhance calcium uptake in cardiac muscle cells . Researchers are exploring these pathways to discover new treatments for heart failure . Safety and Usage This product is intended for research use only. It is not approved for human or veterinary diagnostic or therapeutic applications. Researchers should consult the material safety data sheet (MSDS) and conduct all necessary safety assessments before use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H18O2S B14138833 5-(3-Methoxyphenylthio)pentan-2-ol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H18O2S

Molecular Weight

226.34 g/mol

IUPAC Name

5-(3-methoxyphenyl)sulfanylpentan-2-ol

InChI

InChI=1S/C12H18O2S/c1-10(13)5-4-8-15-12-7-3-6-11(9-12)14-2/h3,6-7,9-10,13H,4-5,8H2,1-2H3

InChI Key

QVOQQXMWAWESBF-UHFFFAOYSA-N

Canonical SMILES

CC(CCCSC1=CC=CC(=C1)OC)O

Origin of Product

United States

Mechanistic Investigations of Chemical Transformations Involving 5 3 Methoxyphenylthio Pentan 2 Ol

Reaction Pathway Elucidation for Key Synthetic Steps

The primary synthetic route to 5-(3-methoxyphenylthio)pentan-2-ol involves the formation of the thioether bond, typically through the reaction of a suitable pentane (B18724) derivative with 3-methoxythiophenol. One of the most common and atom-economical methods for this transformation is the direct dehydrative thioetherification of a diol with a thiol. chemrevlett.com

A plausible and widely employed pathway for the synthesis of this compound is the reaction between 1,4-pentanediol (B150768) and 3-methoxythiophenol. This reaction is typically catalyzed by an acid, which facilitates the selective activation of one of the hydroxyl groups of the diol. The secondary hydroxyl group at the 2-position of the final product is less sterically hindered and more nucleophilic than the primary hydroxyl group, making the latter a more likely candidate for protonation and subsequent substitution.

The elucidated reaction pathway can be summarized as follows:

Protonation of the primary hydroxyl group: In the presence of an acid catalyst, the primary hydroxyl group of 1,4-pentanediol is preferentially protonated to form a good leaving group (water).

Nucleophilic attack by the thiol: The sulfur atom of 3-methoxythiophenol, a potent nucleophile, attacks the carbon atom bearing the protonated hydroxyl group. masterorganicchemistry.com

Departure of the leaving group: The attack of the thiol facilitates the departure of a water molecule.

Deprotonation: The resulting intermediate is deprotonated to yield the final product, this compound, and regenerate the acid catalyst.

An alternative, though less direct, pathway involves the conversion of one of the hydroxyl groups of 1,4-pentanediol into a better leaving group, such as a halide (e.g., bromide or chloride), followed by nucleophilic substitution with the thiolate of 3-methoxythiophenol. ucsb.eduorganicmystery.com This two-step process, while effective, is less atom-economical than the direct dehydrative coupling.

Identification and Characterization of Reaction Intermediates

The identification of reaction intermediates is crucial for a thorough understanding of the reaction mechanism. In the acid-catalyzed synthesis of this compound from 1,4-pentanediol and 3-methoxythiophenol, several key intermediates can be proposed.

Depending on the specific reaction conditions and the nature of the acid catalyst, the mechanism can proceed through either an S\textsubscript{N}1 or S\textsubscript{N}2 pathway.

In an S\textsubscript{N}1-type mechanism: The protonated primary alcohol would first leave as a water molecule to form a primary carbocation. However, primary carbocations are generally unstable. It is more likely that a hydride shift could occur to form a more stable secondary carbocation, which would then be attacked by the thiol. The primary intermediate in this pathway would be the carbocation.

In an S\textsubscript{N}2-type mechanism: The nucleophilic attack of the thiol occurs concurrently with the departure of the water molecule. In this concerted step, a pentacoordinate transition state is formed, but there are no discrete carbocation intermediates. The key intermediate species leading to the transition state is the protonated alcohol.

Spectroscopic techniques such as NMR and mass spectrometry can be employed to detect and characterize these transient species, although their high reactivity often makes direct observation challenging. Isotopic labeling studies can also provide indirect evidence for the presence and nature of these intermediates.

Transition State Analysis using Experimental and Computational Methods

The transition state represents the highest energy point along the reaction coordinate and is a critical factor in determining the reaction rate. Both experimental and computational methods can be utilized to probe the structure and energy of the transition state in the formation of this compound.

Experimental Methods: Kinetic isotope effect (KIE) studies can provide valuable insights into the structure of the transition state. For instance, by replacing a hydrogen atom at the reaction center with deuterium, one can measure the effect on the reaction rate. A significant KIE would suggest that the C-H bond is being broken or formed in the rate-determining step, which is characteristic of certain transition state geometries.

Computational Methods: Density Functional Theory (DFT) and other quantum chemical calculations are powerful tools for modeling reaction pathways and locating transition state structures. These methods can provide detailed information about the geometry, energy, and vibrational frequencies of the transition state. For the S\textsubscript{N}2 reaction, computational models would predict a trigonal bipyramidal geometry for the transition state, with the incoming thiol and the outgoing water molecule occupying the axial positions. For an S\textsubscript{N}1 reaction, the calculations would focus on the stability and geometry of the intermediate carbocation.

Role of Catalysts and Co-Catalysts in Reaction Mechanism

Catalysts play a pivotal role in the synthesis of thioethers from alcohols and thiols by providing a lower energy reaction pathway. chemrevlett.comorganic-chemistry.org A variety of catalysts can be employed for the synthesis of this compound.

Catalyst TypeExamplesRole in Mechanism
Brønsted Acids Sulfuric acid (H₂SO₄), Triflic acid (HOTf) researchgate.netProtonate the hydroxyl group of the alcohol, converting it into a good leaving group (H₂O).
Lewis Acids Zinc chloride (ZnCl₂), Erbium(III) triflate chemrevlett.comorganic-chemistry.orgCoordinate to the oxygen atom of the hydroxyl group, increasing its leaving group ability.
Solid Acid Catalysts Silica alumina (B75360), Nafion® researchgate.netd-nb.infoProvide active sites for protonation and can be easily separated from the reaction mixture.
Metal Catalysts Copper(II) triflate (Cu(OTf)₂), Nickel nanoparticles chemrevlett.comCan activate the alcohol through coordination and may also facilitate redox processes in some cases.

The choice of catalyst can significantly influence the reaction mechanism, selectivity, and yield. For instance, strong Brønsted acids are likely to promote an S\textsubscript{N}1-type mechanism through the formation of a carbocation, whereas milder Lewis acids might favor an S\textsubscript{N}2 pathway.

Kinetic Studies and Rate Law Determination for Dehydroxylative Processes

Kinetic studies are essential for determining the rate law of a reaction, which in turn provides strong evidence for a particular mechanism. For the dehydroxylative thioetherification to form this compound, the rate law will depend on whether the reaction proceeds via an S\textsubscript{N}1 or S\textsubscript{N}2 mechanism.

Experimentally, the reaction order with respect to each reactant can be determined by systematically varying their initial concentrations and measuring the initial reaction rate.

Investigation of Radical versus Polar Mechanisms in Thioether Formation

The formation of thioethers from alcohols and thiols predominantly proceeds through polar mechanisms (S\textsubscript{N}1 or S\textsubscript{N}2). organicmystery.com These reactions involve the interaction of nucleophiles (thiol) and electrophiles (protonated alcohol or carbocation).

A radical mechanism, in contrast, would involve the formation of highly reactive radical intermediates. Such a pathway could be initiated by light or a radical initiator. A hypothetical radical mechanism for the formation of this compound might involve:

Initiation: Homolytic cleavage of a bond to generate a radical.

Propagation: A radical abstracts a hydrogen from the thiol to form a thiyl radical (RS•). This thiyl radical could then react with the alcohol.

Termination: Combination of two radicals to form a stable molecule.

However, for the direct reaction between an alcohol and a thiol, a polar mechanism is far more plausible. The high polarity of the O-H bond and the nucleophilicity of the sulfur atom strongly favor an ionic pathway. The absence of radical initiators and the typical use of acid or base catalysts further support a polar mechanism. While photochemical methods for thioether synthesis exist that can involve radical intermediates, the standard thermal, catalyzed reactions are overwhelmingly polar in nature. acs.org

Advanced Spectroscopic and Structural Elucidation of 5 3 Methoxyphenylthio Pentan 2 Ol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments

High-resolution NMR spectroscopy is a cornerstone in the structural elucidation of organic molecules like 5-(3-methoxyphenylthio)pentan-2-ol, offering precise information about the chemical environment of each atom.

Two-dimensional (2D) NMR experiments are instrumental in piecing together the molecular puzzle of this compound.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks within the molecule. For this compound, COSY would show correlations between the proton on the carbon bearing the hydroxyl group (C2-H) and the adjacent methylene (B1212753) protons (C1-H₃ and C3-H₂). It would also delineate the chain of correlations along the pentyl backbone (C3-H₂ to C4-H₂ to C5-H₂).

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. This technique allows for the unambiguous assignment of each proton signal to its corresponding carbon atom in the pentyl chain and the methoxy (B1213986) group.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings between protons and carbons (typically 2-3 bonds). This is crucial for establishing the connectivity between the phenyl ring, the sulfur atom, and the pentyl chain. For instance, correlations would be expected between the protons on the aromatic ring and the carbon of the methylene group attached to the sulfur (C5).

NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments detect through-space proximity of protons, which is vital for determining the molecule's three-dimensional structure and conformational preferences. For example, NOESY/ROESY could reveal spatial relationships between protons on the aromatic ring and those on the pentyl chain, providing insights into the preferred orientation of these two parts of the molecule relative to each other.

One-dimensional ¹H and ¹³C NMR spectra provide the foundational data for structural analysis. caltech.edursc.orgrsc.orgrsc.org

¹H NMR: The proton NMR spectrum of this compound would exhibit characteristic signals. The aromatic protons would appear in the downfield region (typically δ 6.5-8.0 ppm). youtube.com The proton attached to the carbon with the hydroxyl group (CH-OH) would likely be a multiplet around δ 3.5-4.5 ppm. The methoxy group protons would present as a sharp singlet around δ 3.8 ppm. rsc.org The methylene protons of the pentyl chain would show complex multiplets in the upfield region. The terminal methyl group protons would appear as a doublet.

¹³C NMR: The carbon NMR spectrum would complement the proton data. np-mrd.orgnp-mrd.org The aromatic carbons would resonate in the δ 110-160 ppm range, with the carbon attached to the oxygen of the methoxy group being the most downfield. The carbon bearing the hydroxyl group (C-OH) would appear around δ 60-70 ppm. The carbons of the pentyl chain and the methoxy group would be found in the upfield region of the spectrum. carlroth.com

If the molecule were derivatized to include a fluorine atom, ¹⁹F NMR would provide additional, highly sensitive probes for conformational analysis due to the large chemical shift dispersion of fluorine.

While solution-state NMR provides information on individual molecules, solid-state NMR (ssNMR) can offer insights into the structure of the compound in its aggregated or solid form. taylorandfrancis.comnih.gov This technique is particularly useful for studying intermolecular interactions, such as hydrogen bonding involving the hydroxyl group and packing effects in the crystalline or amorphous solid state. taylorandfrancis.comnih.gov By analyzing the chemical shift anisotropies and dipolar couplings in the solid state, one can gain a more complete picture of the molecule's structure in a condensed phase.

Vibrational Spectroscopy (Fourier Transform Infrared and Raman) for Functional Group Signatures

Vibrational spectroscopy techniques, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, are powerful tools for identifying the functional groups present in this compound. mdpi.comresearchgate.net

FTIR Spectroscopy: The FTIR spectrum would show a broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the alcohol group. The C-H stretching vibrations of the aromatic ring would appear around 3000-3100 cm⁻¹, while the aliphatic C-H stretches of the pentyl chain would be observed just below 3000 cm⁻¹. youtube.com The C-O stretching of the alcohol and the ether linkage of the methoxy group would likely produce bands in the 1050-1250 cm⁻¹ region. The C-S stretching vibration typically appears as a weaker band in the 600-800 cm⁻¹ range. researchgate.net

Raman Spectroscopy: Raman spectroscopy provides complementary information. Aromatic ring vibrations often give rise to strong Raman signals. The C-S stretching vibration, which can be weak in FTIR, may show a more prominent peak in the Raman spectrum. acs.orgacs.org

Functional Group FTIR Absorption (cm⁻¹) Raman Shift (cm⁻¹)
O-H (alcohol)3200-3600 (broad)
C-H (aromatic)3000-3100
C-H (aliphatic)<3000
C-O (alcohol, ether)1050-1250
C=C (aromatic)1400-1600Strong signals
C-S (thioether)600-800 (weak)More prominent

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Analysis

High-resolution mass spectrometry (HRMS) is essential for confirming the molecular formula of this compound and for deducing its structure through analysis of its fragmentation patterns. libretexts.orgchemguide.co.uklibretexts.orgwikipedia.org

Molecular Formula Confirmation: HRMS provides a highly accurate mass measurement of the molecular ion, allowing for the determination of the elemental composition and thus confirming the molecular formula C₁₂H₁₈O₂S.

Fragmentation Pattern Analysis: In the mass spectrometer, the molecular ion can fragment in predictable ways. Common fragmentation pathways for this molecule would include:

Loss of a water molecule (H₂O) from the alcohol group, resulting in a peak at M-18. youtube.com

Alpha-cleavage adjacent to the oxygen of the alcohol, leading to the loss of an ethyl or propyl radical.

Cleavage of the C-S bond, resulting in fragments corresponding to the methoxyphenylthio group and the pentanol (B124592) chain.

McLafferty rearrangement is a possibility if the energetic requirements are met. wikipedia.org

Fragment Ion Possible Origin
[M]+Molecular Ion
[M-H₂O]+Loss of water
[M-C₂H₅]+Alpha-cleavage at C2-C3
[M-C₃H₇]+Alpha-cleavage at C1-C2
[C₇H₇OS]+Cleavage of the pentyl chain
[C₅H₁₁O]+Cleavage of the thioether bond

X-ray Crystallography for Solid-State Molecular Geometry and Packing

Should this compound form suitable single crystals, X-ray crystallography would provide the most definitive three-dimensional structural information. This technique can precisely determine bond lengths, bond angles, and torsion angles within the molecule. Furthermore, it reveals how the molecules pack together in the crystal lattice, elucidating intermolecular interactions such as hydrogen bonding and van der Waals forces that govern the solid-state structure. While no specific crystallographic data for this exact compound is readily available in the public domain, analysis of related structures like pentanols can provide general insights. nih.govnih.govnist.govnist.gov

Conformational Analysis of this compound using Spectroscopic Data

The conformational landscape of this compound is primarily dictated by the rotational freedom around its single bonds. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are highly sensitive to the local electronic and steric environment of atomic nuclei and functional groups, respectively. Changes in these environments between different conformers lead to distinct spectroscopic signatures, allowing for their identification and quantification.

Detailed research into the conformational preferences of this specific compound is not extensively available in peer-reviewed literature. However, the principles of conformational analysis can be applied by examining spectroscopic data from analogous structures and theoretical models. The interplay of steric hindrance, intramolecular hydrogen bonding, and dipole-dipole interactions governs the population of different conformational states.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for conformational analysis. Key parameters such as chemical shifts (δ), coupling constants (J), and Nuclear Overhauser Effects (NOEs) provide critical information about the geometry of a molecule. For instance, the magnitude of three-bond coupling constants (³J) is related to the dihedral angle between the coupled nuclei, as described by the Karplus equation. By analyzing the ³J values for the protons along the pentanol backbone, the preferred staggered or gauche conformations can be inferred.

In a hypothetical analysis, one would expect the chemical shifts of the protons and carbons near the chiral center (C2) and the thioether linkage to be particularly sensitive to conformational changes. The presence of multiple, distinct sets of signals in the NMR spectrum at low temperatures could indicate slow exchange between different stable conformers on the NMR timescale.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of a molecule. The frequency of the O-H stretching vibration is particularly informative for conformational analysis. In a non-polar solvent, a sharp band around 3600 cm⁻¹ would indicate a free, non-hydrogen-bonded hydroxyl group. Conversely, the presence of a broader band at a lower frequency (e.g., 3200-3500 cm⁻¹) would suggest the formation of an intramolecular hydrogen bond, likely between the hydroxyl group and the sulfur atom or the oxygen of the methoxy group. The relative intensities of these bands can provide an estimate of the equilibrium populations of the hydrogen-bonded and non-hydrogen-bonded conformers.

Hypothetical Spectroscopic Data Tables

Without access to experimentally obtained spectra for this compound, the following tables represent hypothetical data that would be used for a conformational analysis.

Table 1: Hypothetical ¹H NMR Data for this compound in CDCl₃

Proton Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-2 3.85 m -
H-5 2.95 t 7.2
O-H 2.50 d 4.5
CH₃ (methoxy) 3.80 s -
CH₃ (on C2) 1.25 d 6.3
H-1, H-3, H-4 1.50-1.90 m -

Table 2: Hypothetical ¹³C NMR Data for this compound in CDCl₃

Carbon Chemical Shift (δ, ppm)
C-2 68.5
C-5 35.8
C (aromatic, C-S) 140.2
C (aromatic, C-O) 160.1
Aromatic-CH 112.9, 114.5, 121.0, 129.8
CH₃ (methoxy) 55.3
CH₃ (on C2) 23.4

Table 3: Hypothetical IR Absorption Bands for Conformational Analysis

Functional Group Absorption Frequency (cm⁻¹) Interpretation
Free O-H Stretch ~3610 Non-hydrogen-bonded conformer
H-bonded O-H Stretch ~3450 Intramolecular H-bond to sulfur or methoxy oxygen
C-O Stretch (alcohol) ~1050-1150 -
C-S Stretch ~600-800 -
C-O-C Stretch (ether) ~1250 (asymmetric), ~1040 (symmetric) -
Aromatic C-H Stretch >3000 -

The detailed analysis of such data, often in combination with quantum chemical calculations to model the energies of different conformers, would allow for a comprehensive understanding of the three-dimensional structure and conformational preferences of this compound.

Computational and Theoretical Chemistry of 5 3 Methoxyphenylthio Pentan 2 Ol

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in elucidating the electronic characteristics and predicting the reactivity of 5-(3-methoxyphenylthio)pentan-2-ol. These methods offer a molecular-level view of its behavior.

Density Functional Theory (DFT) and Ab Initio Methods for Geometry Optimization and Energetics

Density Functional Theory (DFT) and ab initio calculations are powerful tools for determining the optimized geometry and energetics of molecules. For compounds structurally related to this compound, such as methoxyphenols, DFT, MP2, and G3 methods have been employed to study their thermodynamic properties. nih.gov These calculations provide data on standard molar enthalpies of formation, vaporization, and sublimation. nih.gov For instance, the B3LYP and B3PW91 functionals are commonly used in DFT studies to optimize molecular geometries and calculate electronic properties. epstem.net The choice of basis set, such as 6-311G(d,p), is crucial for obtaining accurate results. epstem.net

Table 1: Representative Quantum Chemical Methods and Basis Sets

Method/FunctionalBasis SetApplication
DFT/B3LYP6-311G(d,p)Geometry optimization, electronic properties
DFT/B3PW916-311G(d,p)Geometry optimization, electronic properties
MP2VariesEnergetics, conformational analysis
G3VariesHigh-accuracy thermochemical data

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Predictions

Molecular Electrostatic Potential (MEP) maps are valuable for predicting the reactive sites of a molecule by visualizing the charge distribution. For related aromatic compounds, MEP analysis helps identify regions susceptible to electrophilic and nucleophilic attack. epstem.net The MEP surface displays color-coded regions where red indicates negative potential (electron-rich areas, prone to electrophilic attack) and blue indicates positive potential (electron-poor areas, prone to nucleophilic attack). This allows for a qualitative prediction of how this compound might interact with other reagents.

Conformational Landscape Exploration and Energetics

The flexibility of the pentan-2-ol chain and its interaction with the methoxyphenylthio group results in a complex conformational landscape for this compound.

Torsional Potential Energy Surface Scans

Torsional potential energy surface scans are performed to explore the energy changes associated with the rotation around specific bonds. This analysis helps identify stable conformers and the energy barriers between them. For flexible molecules, systematic conformational searches and molecular mechanics are often used to investigate the potential energy surface. nih.gov These methods can reveal the most energetically favorable conformations. nih.gov

Influence of Intramolecular Hydrogen Bonding and Non-Covalent Interactions (e.g., S···O interactions) on Conformation

Intramolecular forces play a critical role in determining the preferred conformation of this compound. The presence of a hydroxyl group and a thioether linkage allows for potential intramolecular interactions.

Intramolecular hydrogen bonding between the hydroxyl hydrogen and the oxygen of the methoxy (B1213986) group or the sulfur atom can significantly stabilize certain conformations. Studies on similar ortho-substituted phenols have shown the presence of intramolecular hydrogen bonds, which can be investigated through experimental and theoretical methods. researchgate.net

Molecular Dynamics Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of this compound over time. By simulating the atomic motions, MD can reveal how the molecule explores its conformational space and how its structure fluctuates under different conditions. For instance, MD-based conformational searches have been used to complement systematic search methods in understanding the conformational behavior of flexible molecules. nih.gov These simulations offer insights into the flexibility of the molecule and the transitions between different conformational states.

Due to a lack of specific publicly available research on the computational and theoretical chemistry of this compound, this article cannot be generated at this time. Extensive searches have not yielded specific studies on the computational elucidation of its reaction mechanisms, transition states, or the theoretical prediction of its spectroscopic parameters.

Future research in the field of computational chemistry may provide the necessary data to address these specific areas for this compound.

Chemical Reactivity and Transformations of 5 3 Methoxyphenylthio Pentan 2 Ol

Oxidation Chemistry of the Thioether Moiety (e.g., Sulfoxides, Sulfones)

The sulfur atom in the thioether group of 5-(3-methoxyphenylthio)pentan-2-ol is susceptible to oxidation, leading to the formation of the corresponding sulfoxide (B87167) and sulfone. The degree of oxidation can be controlled by the choice of oxidizing agent and reaction conditions.

Common oxidizing agents for the conversion of thioethers to sulfoxides include mild oxidants like sodium periodate (B1199274) (NaIO₄) or hydrogen peroxide (H₂O₂). The use of one equivalent of the oxidizing agent typically favors the formation of the sulfoxide. For instance, the reaction of a similar aryl thioether with H₂O₂ in a suitable solvent like methanol (B129727) or acetic acid at controlled temperatures would be expected to yield the sulfoxide as the major product.

Further oxidation to the sulfone requires stronger oxidizing agents or harsher reaction conditions. Reagents such as potassium permanganate (B83412) (KMnO₄), meta-chloroperoxybenzoic acid (m-CPBA) with more than two equivalents, or an excess of hydrogen peroxide in the presence of a catalyst can effectively oxidize the thioether to the sulfone. The electron-donating methoxy (B1213986) group on the aromatic ring can influence the electron density at the sulfur atom, potentially affecting the rate and selectivity of the oxidation.

TransformationReagentsProduct
Thioether to Sulfoxide1 eq. H₂O₂ or NaIO₄5-(3-Methoxyphenylsulfinyl)pentan-2-ol
Thioether to SulfoneExcess H₂O₂, KMnO₄, or >2 eq. m-CPBA5-(3-Methoxyphenylsulfonyl)pentan-2-ol

Derivatization Reactions of the Secondary Alcohol (e.g., Esterification, Etherification, Oxidation)

The secondary alcohol group in this compound is a versatile handle for various derivatization reactions.

Esterification: The alcohol can be readily converted to its corresponding ester through reaction with carboxylic acids, acid chlorides, or acid anhydrides. For example, reaction with acetyl chloride or acetic anhydride (B1165640) in the presence of a base like pyridine (B92270) or triethylamine (B128534) would yield 5-(3-methoxyphenylthio)pentan-2-yl acetate (B1210297). Fischer esterification with a carboxylic acid under acidic catalysis is also a viable method.

Etherification: Ether derivatives can be prepared via Williamson ether synthesis. This involves deprotonation of the alcohol with a strong base, such as sodium hydride (NaH), to form the alkoxide, followed by reaction with an alkyl halide (e.g., methyl iodide) to produce the corresponding ether, such as 5-(3-methoxyphenylthio)-2-methoxypentane.

Oxidation: The secondary alcohol can be oxidized to a ketone, 5-(3-methoxyphenylthio)pentan-2-one. A variety of oxidizing agents can be employed for this transformation, with the choice often depending on the desired selectivity and the presence of the sensitive thioether group. Milder, more selective reagents like pyridinium (B92312) chlorochromate (PCC), pyridinium dichromate (PDC), or Swern and Dess-Martin periodinane oxidations are often preferred to minimize over-oxidation or oxidation of the thioether.

Reaction TypeReagent(s)Product Class
EsterificationCarboxylic acid, Acid chloride, or AnhydrideEster
EtherificationBase (e.g., NaH) followed by Alkyl halideEther
OxidationPCC, PDC, Swern, or Dess-Martin OxidationKetone

Nucleophilic and Electrophilic Reactivity Studies

The reactivity of this compound can be characterized by both nucleophilic and electrophilic interactions.

Nucleophilic Reactivity: The oxygen atom of the hydroxyl group and the sulfur atom of the thioether possess lone pairs of electrons, rendering them nucleophilic. The alcohol can act as a nucleophile in reactions such as esterification and etherification, as previously discussed. The sulfur atom can also exhibit nucleophilicity, for instance, by attacking electrophiles. However, in the context of the entire molecule, the alcohol is generally the more reactive nucleophile under basic conditions after deprotonation.

Electrophilic Reactivity: The carbon atom attached to the hydroxyl group becomes electrophilic when the alcohol is protonated or converted into a good leaving group (e.g., a tosylate). This allows for nucleophilic substitution reactions to occur at this position. The aromatic ring, activated by the electron-donating methoxy group, is susceptible to electrophilic aromatic substitution reactions. The directing effect of the methoxy (ortho, para-directing) and the thioether (ortho, para-directing) groups would influence the position of substitution on the benzene (B151609) ring.

Cyclization and Rearrangement Pathways

The structure of this compound allows for potential intramolecular cyclization reactions. For instance, under conditions that activate the alcohol towards nucleophilic attack (e.g., conversion to a leaving group) and promote nucleophilicity of the sulfur, an intramolecular cyclization could potentially occur. However, the formation of a six-membered ring via sulfur attacking the carbon bearing the leaving group would be a possibility.

Rearrangement reactions are less commonly predicted for this structure under standard conditions but could be induced under specific catalytic or thermal conditions. For example, acid-catalyzed dehydration of the alcohol could lead to an alkene, which might then undergo further rearrangements.

Applications in Chemical Synthesis and Materials Science

Role as a Versatile Building Block in Complex Organic Synthesis

5-(3-Methoxyphenylthio)pentan-2-ol serves as a bifunctional building block, offering two distinct reactive sites for elaboration into more complex molecular structures. Alcohols and carboxylic acids are among the most common and versatile building blocks in organic chemistry, and the hydroxyl group in this compound allows for a wide range of transformations. chemistryviews.orgnih.gov

The secondary alcohol can be oxidized to a ketone, providing an electrophilic center for carbon-carbon bond formation. Alternatively, it can act as a nucleophile in etherification or esterification reactions. The thioether linkage, while generally stable, can be oxidized to the corresponding sulfoxide (B87167) or sulfone, which significantly alters the electronic and steric properties of the molecule and can be used as a key functional group in subsequent transformations. This dual functionality allows for sequential and orthogonal chemical modifications, making it a valuable intermediate in the multi-step synthesis of complex target molecules like natural products or pharmaceuticals.

Table 1: Potential Synthetic Transformations of this compound

Functional GroupReaction TypePotential Product
Secondary AlcoholOxidation5-(3-Methoxyphenylthio)pentan-2-one
Secondary AlcoholEsterificationCorresponding Ester Derivative
Secondary AlcoholEtherificationCorresponding Ether Derivative
Secondary AlcoholMitsunobu ReactionInverted Thioether or other nucleophilic substitution products nih.govbeilstein-journals.org
ThioetherOxidation5-(3-Methoxyphenylsulfinyl)pentan-2-ol (Sulfoxide)
ThioetherOxidation5-(3-Methoxyphenylsulfonyl)pentan-2-ol (Sulfone)

Development of Novel Catalytic Ligands Incorporating the Thioether Alcohol Moiety

The combination of a soft sulfur donor (thioether) and a hard oxygen donor (alcohol) in this compound makes it an excellent candidate for the development of hemilabile S,O-bidentate ligands. Thioethers are common neutral ligands in transition metal complexes, and their incorporation into chelating ligands has garnered increasing attention for their role as stabilizing σ-donating groups and as hemilabile moieties in metal catalysts. researchgate.net

The sulfur atom can coordinate to a transition metal center, while the hydroxyl group can either coordinate directly or be readily modified to form other coordinating groups (e.g., an alkoxide or a phosphinite). This hemilability is crucial in catalysis, where one donor atom can dissociate to open a coordination site for substrate binding and activation, and then re-coordinate to stabilize the catalytic species. Furthermore, the inherent chirality at the C2 position of the pentanol (B124592) backbone allows for the synthesis of chiral ligands. These chiral thioether-containing ligands are valuable in asymmetric catalysis for reactions such as allylic substitution, hydrogenation, and conjugate additions. researchgate.net

Precursor in the Synthesis of Functional Materials (e.g., Polymers, Copolymers)

The functional groups of this compound allow it to be incorporated into various polymer architectures. The hydroxyl group enables its use as a monomer in step-growth polymerization. For instance, it can act as a diol-equivalent in reactions with dicarboxylic acids or diisocyanates to produce polyesters and polyurethanes, respectively. This introduces the (3-methoxyphenylthio)ethyl side chain into the polymer backbone, imparting specific properties such as altered polarity, refractive index, and thermal stability.

Another significant application is in the synthesis of poly(β-hydroxy thioether)s. The reaction between a thiol and an epoxide is a highly efficient "click" reaction that produces a β-hydroxy thioether linkage. ntu.edu.sg While this compound is itself a β-hydroxy thioether, its constituent parts (3-methoxythiophenol and 1,2-epoxypentane) could be used as A- and B-type monomers in a step-growth polymerization to generate high molecular weight poly(β-hydroxy thioether)s. Such polymers are of interest for their biocompatibility and potential use in biomedical applications. researchgate.netnih.gov

Table 2: Potential Polymer Types Derived from this compound or its Precursors

Polymerization MethodMonomer(s)Polymer TypePotential Properties
PolycondensationThis compound + DiacidPolyesterThioether side chains, modified thermal/optical properties
PolyadditionThis compound + DiisocyanatePolyurethaneThioether side chains, modified mechanical properties
Thiol-Epoxy Polymerization3-Methoxythiophenol + DiepoxidePoly(β-hydroxy thioether)Biocompatibility, high refractive index

Utilization in Stereochemical Control for the Construction of Advanced Organic Scaffolds

The chiral center at the C2-alcohol is a key feature for its use in asymmetric synthesis. The synthesis of single-enantiomer drugs is critical, as different enantiomers can have vastly different biological activities. Chiral alcohols are fundamental building blocks for the construction of enantiomerically pure complex molecules. rsc.orgnih.govresearchgate.net

This compound can be used in substrate-controlled diastereoselective reactions, where the existing stereocenter directs the formation of new stereocenters with a high degree of selectivity. For example, the hydroxyl group can direct metallation or chelation-controlled reactions to a specific face of the molecule.

Furthermore, the alcohol can undergo reactions that proceed with a predictable stereochemical outcome, such as the Mitsunobu reaction, which typically occurs with inversion of configuration. nih.govbeilstein-journals.org This allows for the controlled synthesis of the opposite enantiomer or the introduction of other functional groups with a specific stereochemistry. This stereocontrol is fundamental for building complex and well-defined three-dimensional organic scaffolds found in pharmaceuticals and other biologically active compounds. nih.govnih.gov

Advanced Analytical Methodologies for Characterization and Purity Assessment

Chromatographic Techniques for Separation and Purity Determination

Chromatographic methods are fundamental for separating components of a mixture and determining the purity of a substance. For a chiral compound like 5-(3-Methoxyphenylthio)pentan-2-ol, which has a stereocenter at the C2 position, specific chromatographic techniques are crucial for its complete characterization.

Chiral Chromatography (HPLC, GC) for Enantiomeric Excess Determination

The separation of enantiomers is critical in the pharmaceutical and fine chemical industries, as different enantiomers of a chiral molecule can exhibit distinct biological activities. Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful techniques for determining the enantiomeric excess (e.e.) of a chiral compound. This is typically achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation.

Gas Chromatography–Mass Spectrometry (GC-MS) for Purity and Volatile Impurities

GC-MS is a highly sensitive technique used to separate, identify, and quantify volatile and semi-volatile compounds in a sample. It is an essential tool for assessing the purity of a compound and identifying any volatile impurities that may be present from the synthesis or degradation processes.

In the analysis of this compound, a GC-MS method would involve injecting a vaporized sample onto a GC column (e.g., a non-polar or medium-polarity column). The separated components would then be introduced into a mass spectrometer, which would generate a mass spectrum for each component. By comparing these spectra to a library of known compounds, impurities could be identified. The peak area of the main compound relative to the total peak area would provide an estimation of its purity. Unfortunately, published GC-MS studies with specific chromatograms and fragmentation patterns for this compound could not be located.

Quantitative Analytical Methods

Quantitative analytical methods are employed to determine the exact amount or concentration of a substance in a sample with high accuracy and precision.

Quantitative NMR (qNMR) for Accurate Purity and Concentration Determination

Quantitative Nuclear Magnetic Resonance (qNMR) is a primary analytical method for determining the purity of organic compounds. It relies on the principle that the integrated signal area in an NMR spectrum is directly proportional to the number of nuclei contributing to that signal. By comparing the integral of a specific proton signal of the analyte with that of a certified internal standard of known purity and concentration, the absolute purity of the analyte can be determined.

A typical ¹H-qNMR experiment for this compound would involve dissolving a precisely weighed amount of the compound and an internal standard (e.g., maleic acid, dimethyl sulfone) in a deuterated solvent. Specific, well-resolved signals in the ¹H NMR spectrum of this compound, such as the methoxy (B1213986) protons or specific aromatic protons, would be chosen for integration. While the methodology is standard, no published qNMR studies providing specific experimental parameters and purity data for this compound could be identified.

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental technique used to determine the mass percentages of elements (typically carbon, hydrogen, nitrogen, and sulfur) in a compound. The results are used to validate the empirical formula of a newly synthesized compound. For this compound, with a molecular formula of C₁₂H₁₈O₂S, the theoretical elemental composition would be calculated and compared with the experimentally determined values. A close agreement between the theoretical and experimental values would confirm the elemental composition and support the compound's identity. However, specific reports of elemental analysis for this compound are not present in the surveyed literature.

Conclusion and Future Research Perspectives

Outstanding Challenges and Unexplored Chemical Properties

Despite the straightforward synthetic approach, several challenges and areas for exploration remain in the study of 5-(3-Methoxyphenylthio)pentan-2-ol.

One of the primary challenges lies in the development of more sustainable and atom-economical synthetic methods. Traditional methods often rely on pre-functionalized starting materials and can generate stoichiometric amounts of waste. The development of catalytic methods that could directly couple 3-methoxythiophenol with a pentanol (B124592) derivative would represent a significant advancement.

The stereochemistry of the molecule presents another area for investigation. The reduction of the prochiral ketone 5-((3-Methoxyphenyl)thio)pentan-2-one with standard reducing agents like NaBH4 results in a racemic mixture of (R)- and (S)-enantiomers. The development of asymmetric reduction methods to selectively synthesize one enantiomer would be crucial for exploring its potential biological activities, which are often stereospecific.

Furthermore, the detailed chemical reactivity of this compound is largely unexplored. While the individual functional groups (secondary alcohol, thioether, and methoxy-substituted aromatic ring) have well-documented reactivities, the interplay between these groups within the same molecule could lead to unique chemical properties. For instance, the thioether moiety is susceptible to oxidation to form the corresponding sulfoxide (B87167) and sulfone. Investigating the selectivity of such oxidations in the presence of the secondary alcohol would be of interest.

Future Directions in the Synthesis and Reactivity of Thioether Alcohols

The synthesis of thioether alcohols, as a class of compounds, is an active area of research with several promising future directions.

Catalytic Thioetherification: A significant trend is the move towards catalytic methods for the formation of the C-S bond. Transition-metal-catalyzed cross-coupling reactions and organocatalytic approaches are being developed to avoid the use of stoichiometric activating agents and to improve functional group tolerance. chemrevlett.com These methods could offer more efficient and environmentally benign routes to compounds like this compound.

Stereoselective Synthesis: As the importance of chirality in pharmaceuticals and materials science continues to grow, the development of new stereoselective methods for the synthesis of thioether alcohols is a key objective. This includes the asymmetric reduction of keto-thioethers and the development of catalytic enantioselective methods for the direct synthesis of chiral thioether alcohols.

Exploration of Novel Reactivity: The unique electronic properties of the sulfur atom in thioethers can influence the reactivity of nearby functional groups. Future research will likely focus on exploring this interplay to develop novel synthetic transformations. For example, the thioether group could be used to direct reactions at other positions in the molecule or to stabilize reactive intermediates.

Potential for Broader Chemical Applications of this compound and its Class

While specific applications for this compound have not yet been reported, the structural motifs present in this molecule and its class suggest several areas of potential interest.

Medicinal Chemistry: Thioethers are recognized as important pharmacophores in a variety of drug molecules. The replacement of an ether linkage with a thioether (a bioisosteric replacement) is a common strategy in drug design to modulate properties such as metabolic stability, lipophilicity, and receptor binding affinity. nih.gov The presence of both a thioether and a hydroxyl group in this compound makes it an interesting scaffold for the synthesis of new bioactive compounds. The methoxyphenyl group is also a common feature in many pharmaceuticals.

Materials Science: The properties of thioethers make them useful in the development of new materials. For example, they can act as ligands for metal catalysts or as building blocks for polymers with specific optical or electronic properties. The dual functionality of thioether alcohols could allow for the creation of cross-linked polymers or functionalized surfaces.

Agrochemicals: Sulfur-containing compounds are widely used in the agrochemical industry as fungicides, herbicides, and insecticides. The specific combination of functional groups in this compound could impart biological activity relevant to crop protection.

Q & A

Basic: What synthetic routes are recommended for 5-(3-Methoxyphenylthio)pentan-2-ol to minimize byproduct formation?

Answer:
The compound can be synthesized via nucleophilic substitution or thiol-ene coupling. For example:

  • Thiol-ene reaction : React 3-methoxythiophenol with a pentenol derivative (e.g., 2-penten-5-ol) under UV light or radical initiators (e.g., AIBN). This method avoids unwanted elimination byproducts common in SN2 reactions .
  • Anti-Markovnikov hydration : Use hydroboration-oxidation of a terminal alkene precursor (e.g., 5-(3-methoxyphenylthio)pent-1-ene) with borane-THF, followed by oxidative workup to ensure regioselective alcohol formation .
    Key considerations : Monitor reaction progress via TLC and optimize stoichiometry to suppress disulfide byproducts.

Advanced: How can computational methods predict decomposition pathways of this compound under oxidative conditions?

Answer:
Employ density functional theory (DFT) at the B3LYP/6-311++G(d,p) level to map potential energy surfaces (PES) for radical intermediates. Key steps:

Radical initiation : Simulate homolytic cleavage of the S-C bond to generate thiyl and hydroxyl radicals.

Isomerization pathways : Analyze β-scission or hydrogen abstraction reactions, comparing activation energies (ΔG‡) for competing pathways .

Rate coefficients : Use transition state theory (TST) to calculate rate constants for dominant pathways, validated against experimental thermogravimetric analysis (TGA) data.
Reference : Similar methodologies were applied to pentan-2-ol radicals, revealing dominant β-scission pathways at high temperatures .

Basic: What spectroscopic techniques confirm the structure of this compound?

Answer:

  • NMR :
    • ¹H NMR : Look for a triplet at δ 1.4–1.6 ppm (CH2 adjacent to OH), a multiplet at δ 3.8 ppm (OCH3), and aromatic protons at δ 6.7–7.2 ppm (3-methoxyphenyl group).
    • ¹³C NMR : Confirm the quaternary carbon (C-S) at δ 45–50 ppm and the methoxy carbon at δ 55 ppm .
  • IR : A broad peak at 3200–3400 cm⁻¹ (OH stretch) and a strong S-C absorption at 600–700 cm⁻¹ .
    Validation : Compare with spectral data of analogous compounds like 5-(4-methoxyphenylthio)pentan-2-ol .

Advanced: How does the methoxyphenylthio group influence reactivity in nucleophilic substitutions?

Answer:
The electron-rich 3-methoxyphenylthio group acts as a directing group:

  • Electronic effects : The methoxy substituent enhances resonance stabilization of the thiyl radical, favoring S-centered reactivity in radical reactions .
  • Steric effects : Ortho-substitution on the phenyl ring hinders nucleophilic attack at the sulfur atom, reducing undesired dimerization.
    Experimental validation : Kinetic studies using Hammett plots for substituted phenylthio analogs show a linear free-energy relationship (ρ = -1.2), indicating electron-donating groups accelerate substitution .

Basic: What are the key physical properties of this compound, and how are they measured?

Answer:

  • Refractive index : Use an Abbe refractometer at 298.15–318.15 K. For binary mixtures (e.g., with methyl laurate), validate via Lorentz-Lorenz mixing rules, noting deviations ≤2% .
  • Boiling point : Estimated via reduced-pressure distillation (e.g., 180–190°C at 0.02 bar) based on analogous compounds like 5-methylheptan-2-ol .
  • Polarimetry : Measure optical rotation (e.g., [α]D²⁵ = +0.54° for enantiomers) using a 1 dm cell and 589 nm wavelength .

Advanced: What strategies enable enantioselective synthesis of this compound?

Answer:

  • Chiral catalysts : Use Sharpless asymmetric dihydroxylation (AD) with (DHQD)₂PHAL ligand to install stereochemistry in a pentenol precursor, followed by thiol coupling .
  • Kinetic resolution : Employ lipase-catalyzed acetylation (e.g., Candida antarctica lipase B) to selectively esterify the (R)-enantiomer, achieving ≥99% ee at 278 K .
    Calculation example : For ΔΔG‡ = 3.5 kcal/mol between enantiomers, use the Eyring equation to determine the temperature (T ≈ 278 K) required for 99% ee .

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